molecular formula C22H32N2 B14210760 1,2-Ethanediamine, N-cyclooctyl-N'-[1-(1-naphthalenyl)ethyl]- CAS No. 627519-34-0

1,2-Ethanediamine, N-cyclooctyl-N'-[1-(1-naphthalenyl)ethyl]-

Katalognummer: B14210760
CAS-Nummer: 627519-34-0
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: GHDCCYFFAYIVKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Ethanediamine, N-cyclooctyl-N’-[1-(1-naphthalenyl)ethyl]- is a complex organic compound that features a unique structure combining a cyclooctyl group and a naphthalenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-cyclooctyl-N’-[1-(1-naphthalenyl)ethyl]- typically involves the reaction of 1,2-ethanediamine with cyclooctyl and naphthalenyl derivatives under controlled conditions. The reaction may require catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Ethanediamine, N-cyclooctyl-N’-[1-(1-naphthalenyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyl derivatives, while reduction could produce cyclooctyl amines.

Wissenschaftliche Forschungsanwendungen

1,2-Ethanediamine, N-cyclooctyl-N’-[1-(1-naphthalenyl)ethyl]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays and as a ligand in binding studies.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1,2-Ethanediamine, N-cyclooctyl-N’-[1-(1-naphthalenyl)ethyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Ethanediamine, N,N-diethyl-: This compound features diethyl groups instead of cyclooctyl and naphthalenyl groups.

    1,2-Ethanediamine, N-methyl-: This variant has a methyl group in place of the cyclooctyl and naphthalenyl groups.

    1,2-Ethanediamine, N,N-dimethyl-: Similar to the N-methyl variant but with two methyl groups.

Eigenschaften

CAS-Nummer

627519-34-0

Molekularformel

C22H32N2

Molekulargewicht

324.5 g/mol

IUPAC-Name

N-cyclooctyl-N'-(1-naphthalen-1-ylethyl)ethane-1,2-diamine

InChI

InChI=1S/C22H32N2/c1-18(21-15-9-11-19-10-7-8-14-22(19)21)23-16-17-24-20-12-5-3-2-4-6-13-20/h7-11,14-15,18,20,23-24H,2-6,12-13,16-17H2,1H3

InChI-Schlüssel

GHDCCYFFAYIVKQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCNC3CCCCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.